Pyrophosphorous acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

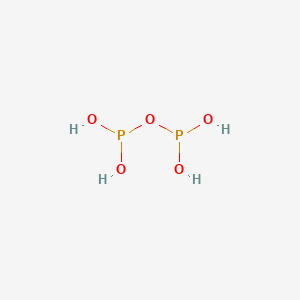

Pyrophosphorous acid, also known as diphosphoric acid, is an inorganic compound with the chemical formula H₄P₂O₅. It is a colorless, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is a strong acid and is commonly used in various industrial applications, including as a catalyst in chemical reactions and as a pH adjuster in the production of detergents and cleaning agents .

Preparation Methods

Pyrophosphorous acid can be synthesized through several methods:

Reaction with Phosphoryl Chloride: One common method involves the reaction of phosphoric acid with phosphoryl chloride[ 5 \text{H}_3\text{PO}_4 + \text{POCl}_3 \rightarrow 3 \text{H}_4\text{P}_2\text{O}_7 + 3 \text{HCl} ]

Ion Exchange: Another method involves ion exchange from sodium pyrophosphate or treating lead pyrophosphate with hydrogen sulfide.

Condensation Reaction: This compound can also be formed through the condensation reaction of two molecules of phosphoric acid (H₃PO₄).

Chemical Reactions Analysis

Pyrophosphorous acid undergoes various chemical reactions due to its acidic protons:

Acid-Base Reactions: It can react with bases to form salts.

Hydrolysis: In cold water, this compound hydrolyzes to form phosphoric acid[ \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{PO}_4 ]

Equilibrium Mixture: When molten, it rapidly converts to an equilibrium mixture of phosphoric acid, this compound, and polyphosphoric acids.

Scientific Research Applications

Pyrophosphorous acid has several applications in scientific research:

Catalyst: It is used as a catalyst in various chemical reactions.

pH Adjuster: It is employed in the production of detergents and cleaning agents to adjust pH levels.

Synthesis of Pharmaceuticals: this compound is used in the synthesis of pharmaceuticals.

Ceramics and Glass Manufacturing: It is utilized in the manufacturing of ceramics and glass.

Mechanism of Action

The mechanism of action of pyrophosphorous acid involves its ability to donate acidic protons. At physiological pH levels, pyrophosphate exists as a mixture of doubly and singly protonated forms. When molten, it rapidly converts to an equilibrium mixture of phosphoric acid, this compound, and polyphosphoric acids . This conversion is crucial for its role in various chemical processes.

Comparison with Similar Compounds

Pyrophosphorous acid can be compared with other oxoacids of phosphorus:

Phosphoric Acid (H₃PO₄): The simplest and most commonly encountered phosphoric acid.

Hypophosphorous Acid (H₃PO₂): Known for its reducing properties.

Phosphorous Acid (H₃PO₃): Used as a reducing agent and in the preparation of phosphite salts.

Peroxophosphoric Acid (H₃PO₅): Contains an additional oxygen atom compared to phosphoric acid.

Each of these compounds has unique properties and applications, but this compound stands out due to its ability to form an equilibrium mixture with other phosphoric acids and its role in prebiotic chemistry.

Properties

CAS No. |

13445-56-2 |

|---|---|

Molecular Formula |

H4O5P2 |

Molecular Weight |

145.98 g/mol |

IUPAC Name |

dihydroxyphosphanyl dihydrogen phosphite |

InChI |

InChI=1S/H4O5P2/c1-6(2)5-7(3)4/h1-4H |

InChI Key |

ZJIPHXXDPROMEF-UHFFFAOYSA-N |

Canonical SMILES |

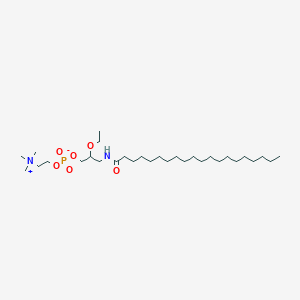

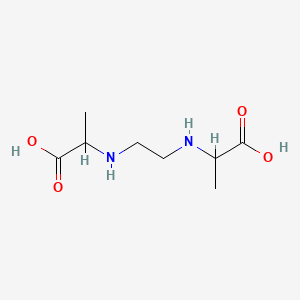

OP(O)OP(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)